3-(3-chlorophenyl)-1-methylquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3-chlorophenyl)-1-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a 3-chlorophenyl group and a methyl group at specific positions on the quinazoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-methylquinazoline-2,4(1H,3H)-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and chlorination steps One common method involves the reaction of 3-chlorobenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form an intermediate Schiff base, which is then cyclized to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorophenyl)-1-methylquinazoline-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown potential in the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-methylquinazoline-2,4(1H,3H)-dione: Similar structure but with a different position of the chlorine atom.
3-(3-bromophenyl)-1-methylquinazoline-2,4(1H,3H)-dione: Bromine atom instead of chlorine.
3-(3-chlorophenyl)-1-ethylquinazoline-2,4(1H,3H)-dione: Ethyl group instead of methyl.
Uniqueness
3-(3-chlorophenyl)-1-methylquinazoline-2,4(1H,3H)-dione is unique due to the specific positioning of the 3-chlorophenyl and 1-methyl groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position enhances its ability to participate in nucleophilic substitution reactions, while the methyl group at the 1-position influences its pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-methylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-17-13-8-3-2-7-12(13)14(19)18(15(17)20)11-6-4-5-10(16)9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQKSHBZMDSUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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